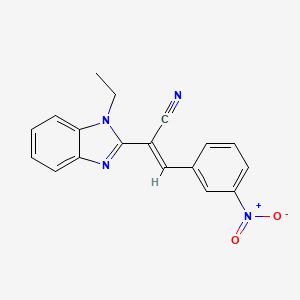

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile

Description

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of both benzimidazole and nitrophenyl groups in the structure suggests that this compound may exhibit interesting pharmacological properties.

Properties

IUPAC Name |

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-2-21-17-9-4-3-8-16(17)20-18(21)14(12-19)10-13-6-5-7-15(11-13)22(23)24/h3-11H,2H2,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXYXJQKYGNZSN-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile can be achieved through various synthetic routes. One common method involves the condensation of 1-ethylbenzimidazole with 3-nitrobenzaldehyde in the presence of a base, followed by the addition of a nitrile group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Introduction of various substituents on the benzimidazole ring.

Scientific Research Applications

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile has several scientific research applications, including:

Medicinal Chemistry: Studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

Industrial Applications: Potential use in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile can be compared with other benzimidazole derivatives, such as:

(E)-2-(1-methylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: Similar structure but with a methyl group instead of an ethyl group.

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in the para position.

Uniqueness: The unique combination of the ethyl group on the benzimidazole ring and the nitro group on the phenyl ring in the meta position gives this compound distinct chemical and biological properties compared to its analogs.

Biological Activity

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is a synthetic organic compound belonging to the class of benzodiazoles, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The compound's chemical structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H15N3O2 |

| Molecular Weight | 293.33 g/mol |

This compound features a unique combination of functional groups that contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Key mechanisms include:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial and fungal strains, likely due to its ability to disrupt microbial cell wall synthesis.

- Anticancer Properties : Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival.

- Anti-inflammatory Effects : The compound exhibits potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A recent study reported that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Cytotoxicity Against Cancer Cells : In vitro studies on human breast cancer cell lines revealed that the compound inhibited cell viability by up to 70% at concentrations of 25 µM, suggesting its potential as an anticancer agent.

- Anti-inflammatory Activity : A study evaluating the anti-inflammatory properties indicated that the compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages by approximately 40%, highlighting its therapeutic potential in inflammatory diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.